Home > Products > Screening Compounds P11683 > mTOR Inhibitor I
mTOR Inhibitor I -

mTOR Inhibitor I

Catalog Number: EVT-12645133
CAS Number:
Molecular Formula: C51H79NO13
Molecular Weight: 914.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of mTOR Inhibitor I involves various organic chemistry techniques, including the use of intermediate compounds to optimize yield and selectivity. Recent advancements have focused on property-based drug design, which incorporates Free-Wilson analysis to predict the potency and selectivity of different analogs. For instance, modifications in the structure of aniline urea analogs have shown promising results in enhancing both potency and selectivity against mTOR while maintaining favorable pharmacokinetic properties .

The synthetic route often includes the use of branched alkyl groups to improve the compound's efficacy. Specific methodologies have been developed to overcome challenges related to low yields associated with secondary and tertiary halides, leading to more efficient synthesis pathways for generating new analogs with enhanced biological activity .

Molecular Structure Analysis

Structure and Data
The molecular structure of mTOR Inhibitor I is characterized by its unique arrangement of functional groups that facilitate binding to the mTOR active site. The compound typically features a core structure that allows for interactions with key residues within the mTOR kinase domain. Detailed molecular modeling studies have provided insights into the binding affinity and orientation of the inhibitor within the active site, revealing critical interactions that contribute to its inhibitory effects .

Data from various studies indicate that modifications in specific regions of the molecule can lead to significant changes in its inhibitory activity, emphasizing the importance of structure-activity relationship studies in optimizing mTOR inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details
The chemical reactions associated with mTOR Inhibitor I primarily involve its interaction with the mTOR kinase, where it competes with ATP for binding at the active site. This competitive inhibition leads to a decrease in phosphorylation events that are critical for downstream signaling pathways involved in cell growth and metabolism. Studies have utilized various biochemical assays, including ELISA-based activity assays, to assess the inhibitory potency of mTOR inhibitors against specific substrates like p70S6K .

Furthermore, kinetic analyses reveal that modifications to the inhibitor's structure can affect its binding kinetics, providing valuable information for further optimization efforts aimed at enhancing selectivity and reducing off-target effects .

Mechanism of Action

Process and Data
mTOR Inhibitor I exerts its effects by disrupting the mTOR signaling pathway, which is pivotal for cellular processes such as protein synthesis and cell cycle progression. The mechanism involves binding to either mTOR complex 1 or complex 2, leading to inhibition of downstream targets like p70S6K and eIF4E binding protein .

Data from cellular assays indicate that treatment with mTOR inhibitors results in reduced phosphorylation of these targets, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells. For example, studies have demonstrated that certain analogs can induce apoptosis in various tumor cell lines through mechanisms involving both mTORC1 and mTORC2 inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
mTOR Inhibitor I exhibits specific physical properties such as solubility, stability, and bioavailability that are critical for its therapeutic application. The compound's solubility profile is often enhanced through structural modifications aimed at improving hydrophilicity without compromising potency. Stability studies indicate that certain formulations can maintain efficacy over extended periods under physiological conditions .

Applications

Scientific Uses
mTOR Inhibitor I has significant applications in cancer research, particularly in developing targeted therapies for malignancies characterized by aberrant mTOR signaling. Its ability to selectively inhibit mTOR pathways makes it a valuable tool for studying tumor biology and resistance mechanisms in cancer treatments.

Additionally, ongoing research explores its potential applications beyond oncology, including metabolic disorders and age-related diseases where mTOR signaling plays a crucial role. As understanding deepens regarding the implications of mTOR inhibition on cellular processes, new therapeutic strategies may emerge that leverage this compound's unique properties .

Introduction to mTOR Signaling Pathway Biology

The mechanistic target of rapamycin (mTOR) is an evolutionarily conserved serine/threonine kinase that orchestrates cellular responses to nutrients, growth factors, energy status, and stress. As a central controller of anabolic and catabolic processes, mTOR integrates signals from multiple pathways to regulate cell growth, proliferation, survival, and metabolism. Dysregulation of mTOR signaling is implicated in cancer, diabetes, neurological disorders, and aging [1] [9]. mTOR functions through two structurally and functionally distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique regulatory mechanisms and downstream effectors.

Molecular Architecture of mTOR Complexes

The structural organization of mTOR complexes dictates their functional specificity:

mTORC1 comprises:

  • mTOR: Catalytic subunit (289-kDa serine/threonine kinase)
  • Raptor: Scaffold protein for substrate recognition
  • mLST8: Stabilizes kinase domain
  • PRAS40 and Deptor: Endogenous inhibitors [1] [2]

mTORC2 contains:

  • mTOR: Shared catalytic core
  • Rictor: Defining structural component
  • mSIN1: Essential for complex integrity
  • Protor-1/2 and Deptor: Regulatory subunits [1] [10]

Cryo-EM studies reveal both complexes form dimeric, rhomboid structures with C2 symmetry. mTORC1 adopts a hollow rhombohedral shape stabilized by Raptor bridging mTOR monomers, while mTORC2 exhibits greater conformational flexibility due to Rictor's helical domains [2] [10]. A critical structural difference lies in mTOR's FKBP12-rapamycin binding (FRB) domain: In mTORC1, it is accessible for rapamycin inhibition, whereas mTORC2's FRB is sterically shielded by Rictor, explaining its rapamycin insensitivity [10].

Table 1: Structural and Functional Comparison of mTOR Complexes

ComponentmTORC1mTORC2Functional Role
Core Catalytic SubunitmTORmTORKinase activity
Defining ScaffoldRaptorRictorSubstrate recruitment/complex stability
Conserved Binding PartnermLST8mLST8Kinase domain stabilization
Regulatory SubunitsPRAS40, DeptormSIN1, Protor-1/2Inhibition/complex assembly
Rapamycin SensitivityHighLowFRB domain accessibility
Primary LocalizationLysosomal surfaceER, mitochondria-associated membranesSpatial regulation

Upstream Regulators of mTOR Signaling

mTOR activation depends on hierarchical signal integration:

  • PI3K/AKT Axis: Growth factors (insulin, IGF-1) activate receptor tyrosine kinases, recruiting PI3K to generate PIP₃ at the plasma membrane. This recruits PDK1 and AKT via PH domains. Phosphorylated AKT directly inhibits the TSC complex [3] [6].

  • TSC/Rheb Gatekeepers: The tuberous sclerosis complex (TSC1/TSC2/TBC1D7) acts as a GTPase-activating protein (GAP) for Rheb. AKT-mediated phosphorylation inactivates TSC, allowing Rheb-GTP accumulation. Rheb-GTP binds mTORC1's catalytic cleft, inducing conformational activation [3] [8].

  • Lysosomal Anchoring: Amino acids activate Rag GTPases (RagA/B•GTP-RagC/D•GDP), recruiting mTORC1 to lysosomal surfaces via Ragulator scaffolding. This colocalizes mTORC1 with Rheb, enabling full activation [8].

  • Energy and Stress Sensors: AMPK inhibits mTORC1 via TSC2 phosphorylation and Raptor binding, while hypoxia suppresses mTORC1 through REDD1-induced TSC activation [1].

Table 2: Key Upstream mTOR Regulators in Human Cancers

RegulatorGenetic AlterationCancer AssociationEffect on mTOR
PIK3CAActivating mutations (E542K, E545K, H1047R)Breast, colorectal, endometrialHyperactivation
PTENLoss-of-function mutations/deletionsGlioblastoma, prostate, melanomaConstitutive PIP₃ signaling
AKTAmplification/gain-of-function mutationsOvarian, pancreaticEnhanced TSC inhibition
TSC1/TSC2Inactivating mutationsRenal angiomyolipoma, PEComasRheb-GTP accumulation
RhebOverexpressionHCC, prostate cancerDirect mTORC1 activation

Downstream Effectors of mTOR Activity

mTOR complexes phosphorylate distinct substrates:

mTORC1 Targets:

  • S6K1: Phosphorylation at Thr389 initiates kinase activity. Activated S6K1 promotes:
  • Ribosome biogenesis (via S6 phosphorylation)
  • mRNA translation (through PDCD4 inhibition)
  • Feedback inhibition of IRS-1 [1] [7]
  • 4E-BP1: Hypophosphorylation binds eIF4E, suppressing cap-dependent translation. mTORC1-mediated phosphorylation releases eIF4E to assemble the eIF4F initiation complex [1] [7].
  • ULK1: Phosphorylation at Ser757 inhibits the autophagy-initiating kinase. During nutrient deprivation, mTORC1 dissociates from ULK1-ATG13-FIP200, enabling autophagosome formation [4] [8].

mTORC2 Targets:

  • AKT: Phosphorylation at Ser473 (hydrophobic motif) maximizes kinase activity
  • SGK1: Controls ion transport and cell survival
  • PKCα: Regulates cytoskeletal dynamics [9] [10]

Notably, mTORC1 effectors engage in reciprocal regulation: ULK1 phosphorylates Raptor at Ser855/Ser859, disrupting substrate binding and creating a negative feedback loop to suppress mTORC1 during autophagy induction [4].

Physiological Roles of mTOR in Cellular Homeostasis

mTOR signaling fine-tunes fundamental processes:

  • Protein Homeostasis: mTORC1 stimulates ribosomal biogenesis and translation initiation, accounting for up to 20% of cellular energy consumption. It phosphorylates S6K1 and 4E-BP1 to increase translational efficiency of 5'TOP mRNAs encoding ribosomal proteins and translation factors [1] [7].

  • Metabolic Integration:

  • Lipogenesis: mTORC1 activates SREBP1/2 and PPARγ, upregulating lipogenic enzymes (FASN, ACC)
  • Glycolysis: Induces HIF-1α-dependent expression of glycolytic transporters (GLUT1) and enzymes (LDHA)
  • Mitochondria: Promotes biogenesis via PGC-1α/YY1 activation [1] [8] [9]

  • Autophagy-Lysosome Regulation: Under nutrient-replete conditions, mTORC1 suppresses autophagy by phosphorylating ULK1 (Ser757) and ATG13. During starvation, mTORC1 inhibition permits ULK1-mediated phosphorylation of autophagy machinery components [4] [8].

  • Stem Cell and Tissue Homeostasis: In planarians, mTORC1 inhibition reduces neoblast proliferation by 50% during starvation, enabling tissue resizing while maintaining stem cell pools. mTORC2 regulates stem cell maintenance through AKT-mediated survival signals [5] [9].

  • Immune Function: mTORC1/2 balance determines T-cell differentiation:

  • mTORC1 promotes Th1/Th17 effector T-cells
  • mTORC2 drives Th2 differentiation
  • mTORC1 inhibition expands regulatory T-cells (Tregs) [9]

Properties

Product Name

mTOR Inhibitor I

IUPAC Name

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3

InChI Key

QFJCIRLUMZQUOT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.